![molecular formula C16H25ClN4O2 B1474202 tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate CAS No. 2205503-64-4](/img/structure/B1474202.png)
tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Descripción general
Descripción
Tert-butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate is a tertiary butyl ester compound. Its chemical structure comprises a piperidine ring, a pyrimidine moiety, and a tert-butyl group. The presence of the tert-butyl group significantly influences its reactivity and biological properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyrimidine functionalization, and piperidine ring formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the tert-butyl group plays a crucial role in controlling stereochemistry during synthesis .
Molecular Structure Analysis
The molecular formula of tert-butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate is C₁₉H₂₉ClN₄O₂ . Its three-dimensional structure reveals the spatial arrangement of atoms, including the relative positions of the pyrimidine and piperidine rings. Computational studies and X-ray crystallography have provided insights into its conformation and chirality .
Chemical Reactions Analysis
The tert-butyl group’s steric hindrance affects its reactivity. Researchers have investigated its behavior in various reactions, such as nucleophilic substitutions, acylations, and cyclizations. Understanding its reactivity profile is essential for designing efficient synthetic pathways and derivatization strategies .
Physical And Chemical Properties Analysis
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R)-3-[(6-chloro-5-ethylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-5-12-13(17)18-10-19-14(12)20-11-7-6-8-21(9-11)15(22)23-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,18,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYAMLKPXQXDRH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=CN=C1Cl)N[C@@H]2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)

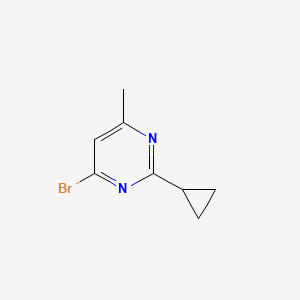
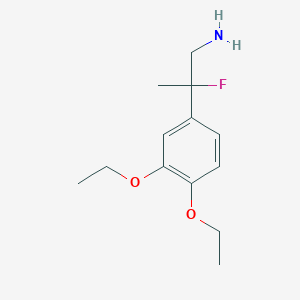
![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)


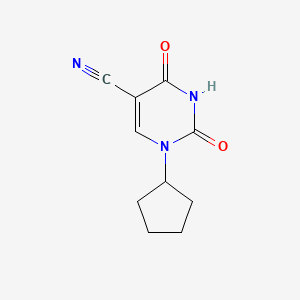
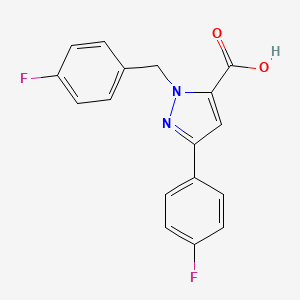
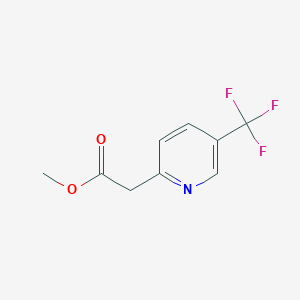
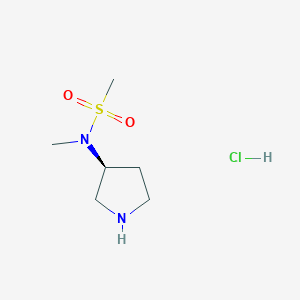
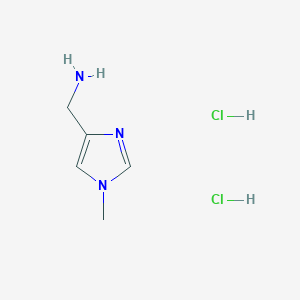
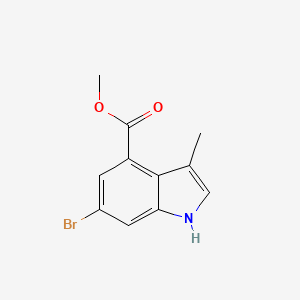
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)